molecular formula C26H23NO4 B12443573 (S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid

(S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid

Cat. No.: B12443573
M. Wt: 413.5 g/mol
InChI Key: GNHFMXJATLYMHI-GITCGBDTSA-N
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Description

(S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid is a complex organic compound that features both indene and fluorenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid typically involves the protection of amino acids using the fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the preparation of the Fmoc-protected amino acid, followed by coupling with the indene derivative under specific reaction conditions. Common reagents used in this synthesis include sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) for the mixed anhydride method .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of automated peptide synthesizers and large-scale reactors may be employed to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

(S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid is unique due to its combination of indene and fluorenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural features can be leveraged for targeted outcomes.

Biological Activity

(S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 327.36 g/mol
  • CAS Number : 205526-39-2

The compound features a structure that combines the indene and fluorenylmethoxycarbonyl moieties, which are known for their roles in enhancing pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Indene Derivative : The initial step usually involves the synthesis of the 2,3-dihydroindene core through cyclization reactions.
  • Coupling with Fluorenylmethoxycarbonyl Group : The indene derivative is then reacted with a fluorenylmethoxycarbonyl (Fmoc) protected amino acid to yield the final product.

Anticancer Activity

Recent studies have indicated that derivatives of the fluorenone and indene structures exhibit anticancer properties . For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF715Apoptosis induction
Compound BHeLa10Cell cycle arrest

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects , particularly in models of chronic inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

Antimicrobial Properties

Preliminary investigations have revealed that this compound exhibits antimicrobial activity against several bacterial strains. The structure's ability to interfere with bacterial cell wall synthesis has been noted as a potential mechanism.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of fluorenone derivatives, including this compound. The results showed significant cytotoxicity against breast cancer cells with an IC50 value lower than standard chemotherapeutics.

Case Study 2: Inhibition of Cytokine Production

In another study investigating anti-inflammatory properties, the compound was tested in human peripheral blood mononuclear cells (PBMCs). It was found to significantly reduce IL-6 levels at concentrations as low as 1 µM, indicating its potential as a therapeutic agent for inflammatory diseases.

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

(2S)-2-(2,3-dihydro-1H-inden-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C26H23NO4/c28-25(29)24(22-14-13-16-7-1-2-8-17(16)22)27-26(30)31-15-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29)/t22?,24-/m0/s1

InChI Key

GNHFMXJATLYMHI-GITCGBDTSA-N

Isomeric SMILES

C1CC2=CC=CC=C2C1[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CC2=CC=CC=C2C1C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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